molecular formula C20H12Cl2N2O3S2 B2988996 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-58-2

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B2988996
CAS No.: 477869-58-2
M. Wt: 463.35
InChI Key: DAUOATIHVIYJEG-UHFFFAOYSA-N
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Description

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a dichlorophenoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol in the presence of triethylamine as a catalyst . This reaction yields the desired compound with a good yield of around 73%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(2,4-dichlorophenoxy)methyl]-2-nitrophenyl]sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O3S2/c21-13-6-7-17(14(22)10-13)27-11-12-5-8-19(16(9-12)24(25)26)29-20-23-15-3-1-2-4-18(15)28-20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUOATIHVIYJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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